Product packaging for 2-(1H-indazol-7-yl)propanoic acid(Cat. No.:)

2-(1H-indazol-7-yl)propanoic acid

Cat. No.: B13615016
M. Wt: 190.20 g/mol
InChI Key: OFJFUUMKNJVVDB-UHFFFAOYSA-N
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Description

2-(1H-Indazol-7-yl)propanoic acid is a chemical compound of significant interest in medicinal chemistry and drug discovery, belonging to the class of indazole derivatives. The indazole scaffold is a nitrogen-containing heterocycle known for its broad and impressive bioactivity, making it a privileged structure in pharmacological molecules . This specific derivative, featuring a propanoic acid chain, is designed for research applications, particularly in the development of novel therapeutic agents. The compound's primary research value lies in its potential as a precursor or core structure for activating AMP-activated protein kinase (AMPK). Recent patent literature indicates that closely related substituted indazole propionic acid derivatives have been specifically developed as potent AMPK activators . AMPK is a crucial cellular energy sensor and metabolic regulator, making it a promising target for therapeutic interventions in metabolic disorders, and inflammatory conditions. The indazole core is found in several approved drugs and clinical candidates, including tyrosine kinase inhibitors like pazopanib and axitinib used in oncology, and the NSAID bendazac, highlighting the scaffold's proven utility . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new lead molecules. Its structure allows for further functionalization, enabling the creation of a diverse library of analogs for biological screening. The indazole nucleus is a constituent in numerous agrochemicals, pharmaceuticals, and is a critical intermediate in synthesizing various drug-like molecules . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic procedures. Researchers should consult the Safety Data Sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B13615016 2-(1H-indazol-7-yl)propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(1H-indazol-7-yl)propanoic acid

InChI

InChI=1S/C10H10N2O2/c1-6(10(13)14)8-4-2-3-7-5-11-12-9(7)8/h2-6H,1H3,(H,11,12)(H,13,14)

InChI Key

OFJFUUMKNJVVDB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=C1NN=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Indazole Propanoic Acids

Strategies for the Construction of the Indazole Core

The formation of the 1H-indazole scaffold is a critical step in the synthesis of 2-(1H-indazol-7-yl)propanoic acid. Various synthetic strategies have been developed, primarily involving cyclization reactions to form the pyrazole (B372694) ring fused to a benzene (B151609) ring. These methods can be broadly categorized into those that form one or both nitrogen-carbon bonds of the pyrazole ring in the key cyclization step and those that form the nitrogen-nitrogen bond.

Cyclization Reactions for 1H-Indazole Formation

A common and versatile approach to the 1H-indazole core involves the cyclization of appropriately substituted benzene derivatives. These reactions typically proceed through the formation of a new nitrogen-carbon or nitrogen-nitrogen bond to close the five-membered pyrazole ring.

One established method is the reductive cyclization of o-nitrobenzylamine derivatives. researchgate.net For the synthesis of 7-substituted indazoles, a 2-nitro-m-toluidine derivative would be a logical starting point. Another powerful strategy involves the [3+2] cycloaddition of a diazo compound with a benzyne (B1209423) intermediate. organic-chemistry.orgorgsyn.orgorgsyn.org The benzyne can be generated in situ from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. The reaction of monosubstituted diazo compounds with benzyne typically leads to the formation of 1H-indazoles after a hydrogen shift. orgsyn.org

Furthermore, intramolecular C-H amination reactions provide a direct route to the indazole ring system. For instance, silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones has been shown to be effective for constructing a variety of 3-substituted 1H-indazoles. organic-chemistry.orgnih.gov Transition-metal-catalyzed C-H activation and annulation is another modern approach, with rhodium and copper catalysts being frequently employed. nih.govnih.gov

Table 1: Examples of Cyclization Reactions for 1H-Indazole Formation

Starting MaterialReagents and ConditionsProduct TypeYield (%)Reference
ArylhydrazoneAgNTf₂, Cu(OAc)₂, 1,2-dichloroethane, 80 °C3-Substituted-1H-indazoleVaries organic-chemistry.orgnih.gov
o-(Trimethylsilyl)phenyl triflate and Diazo CompoundCsF or TBAF, THF, -78 °C to rtSubstituted 1H-IndazoleGood to Excellent organic-chemistry.orgorgsyn.org
ArylhydrazoneI₂, KI, NaOAc1H-IndazoleGood nih.gov
Phthalazinone and Allene[RhCp*Cl₂]₂, AgSbF₆, NaOAc, DCE, 80 °CIndazole DerivativeModerate to Good nih.gov

N-N Bond Forming Reactions in Indazole Synthesis

An alternative and powerful strategy for indazole synthesis involves the formation of the N-N bond in the key ring-forming step. These methods often start with precursors where the two nitrogen atoms are not yet linked.

A notable example is the oxidative cyclization of 2-aminomethyl-phenylamines. bits-pilani.ac.inresearchgate.net This approach, which can be catalyzed by systems like ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide, allows for the formation of all three tautomeric forms of indazoles. bits-pilani.ac.in Another important N-N bond forming strategy is the reductive cyclization of o-nitrobenzylamines or related compounds. For instance, heating 3-amino-3-(2-nitroaryl)propanoic acids with a suitable nucleophile and base can lead to the formation of indazole acetic acid derivatives through a cascade reaction involving N-N bond formation. researchgate.netwhiterose.ac.ukresearchgate.netresearchgate.net Organophosphorus-mediated reductive cyclization of substituted benzamidines is another effective method for constructing the indazole scaffold. nih.gov

Table 2: Examples of N-N Bond Forming Reactions in Indazole Synthesis

Starting MaterialReagents and ConditionsProduct TypeYield (%)Reference
2-Aminomethyl-phenylamine(NH₄)₂MoO₄, H₂O₂, MeOH, rtIndazoleUp to 89% bits-pilani.ac.in
3-Amino-3-(2-nitroaryl)propanoic acidNucleophile/Solvent, Base, HeatIndazole Acetic Acid DerivativeVaries researchgate.netwhiterose.ac.ukresearchgate.net
Substituted BenzamidineOrganophosphorus Reagent3-Amino-2H-indazoleGood to Excellent nih.gov

Approaches to the Propanoic Acid Side Chain Elaboration

Once the 1H-indazole core is synthesized, the next crucial step is the introduction and elaboration of the propanoic acid side chain at the 7-position. This can be achieved through various conventional and stereoselective methods.

Stereoselective Synthesis of Chiral Centers at the α-Carbon

The synthesis of enantiomerically pure 2-arylpropanoic acids is a well-developed field in organic chemistry, and these methods can be adapted for the synthesis of chiral this compound. One common approach involves the use of chiral auxiliaries. youtube.com An enantiopure auxiliary is attached to a precursor of the propanoic acid side chain, which then directs the stereoselective introduction of the indazole moiety or the formation of the chiral center. Subsequent removal of the auxiliary yields the desired enantiomerically enriched propanoic acid.

Another powerful technique is asymmetric catalysis, where a chiral catalyst is used to control the stereochemical outcome of a key bond-forming reaction. For example, asymmetric hydrogenation of a corresponding α,β-unsaturated ester or acid precursor using a chiral transition metal catalyst can provide the chiral propanoic acid with high enantioselectivity.

Enzymatic Synthesis via Amino Acid Oxidases and Transaminases

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. google.com Enzymes such as amino acid oxidases and transaminases are particularly relevant for the synthesis of chiral α-amino acids, which can be precursors to the target propanoic acid. For instance, a transaminase could be used for the asymmetric amination of a keto-acid precursor, 2-oxo-3-(1H-indazol-7-yl)propanoic acid, to yield the corresponding α-amino acid with high enantiopurity. This amino acid can then be converted to the propanoic acid via deamination.

Enzymatic kinetic resolution is another widely used strategy. google.comnih.gov In this approach, an enzyme, often a lipase (B570770), selectively catalyzes the transformation of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. For example, a racemic ester of this compound could be subjected to enzymatic hydrolysis, where the lipase would selectively hydrolyze one enantiomer to the carboxylic acid, leaving the other enantiomer as the unreacted ester.

Table 3: Potential Enzymatic Approaches for Chiral Synthesis

Enzyme ClassStrategyPotential SubstratePotential ProductReference
TransaminaseAsymmetric Synthesis2-Oxo-3-(1H-indazol-7-yl)propanoic acid(S)- or (R)-2-Amino-3-(1H-indazol-7-yl)propanoic acid google.com
LipaseKinetic ResolutionRacemic ester of this compoundEnantiomerically enriched ester and acid nih.govrsc.org
Amino Acid OxidaseDeracemizationRacemic 2-Amino-3-(1H-indazol-7-yl)propanoic acidEnantiomerically pure 2-Amino-3-(1H-indazol-7-yl)propanoic acid google.com

Conventional Chemical Synthesis Routes for Propanoic Acid Incorporation

Conventional chemical methods provide reliable routes to introduce the propanoic acid side chain onto the pre-formed indazole ring. A common strategy would involve a cross-coupling reaction. For instance, a 7-halo-1H-indazole (e.g., 7-bromo-1H-indazole) could be coupled with a propanoic acid derivative, such as a Reformatsky reagent derived from an α-bromo propionate, using a palladium or nickel catalyst.

Alternatively, a C-H functionalization approach could be employed on the 1H-indazole. researchgate.netnih.gov Directing groups on the indazole nitrogen can be used to achieve regioselective C-H activation at the C7 position. nih.gov The activated C7 position can then react with a suitable three-carbon electrophile that can be subsequently converted to the propanoic acid moiety.

Another classical approach involves the construction of the side chain from a simpler functional group at the 7-position. For example, a 7-formyl-1H-indazole could undergo a Wittig or Horner-Wadsworth-Emmons reaction with a suitable phosphonium (B103445) ylide or phosphonate (B1237965) ester to introduce the carbon backbone of the propanoic acid, followed by reduction and hydrolysis to yield the final product.

Derivatization and Functionalization Strategies for Structural Modification

The derivatization of this compound and related compounds is achieved through various synthetic strategies aimed at modifying its core structure. These modifications are crucial for tuning the molecule's physicochemical and biological properties. Key strategies include introducing substituents onto the bicyclic indazole core, converting the carboxylic acid into esters or amides, and altering the propanoic acid backbone.

Substitutions on the Indazole Ring System

The indazole ring system, a fusion of benzene and pyrazole rings, offers multiple positions for substitution, allowing for significant structural diversification. nih.gov The reactivity and the position of substitution are influenced by the tautomeric nature of the indazole, with the 1H-indazole form being the most thermodynamically stable and predominant. nih.govnih.gov

Common strategies for modifying the indazole ring include:

N-Alkylation: The nitrogen atoms of the pyrazole moiety are common sites for functionalization. Selective alkylation at the N1 position of the indazole core can be achieved using a suitable base and an alkyl halide. For instance, using sodium hydride (NaH) as a base has been shown to favor selective N1-alkylation over O-alkylation or N2-alkylation when starting with indazole-3-carboxylic acid. diva-portal.org This selectivity is attributed to the relative stability of the resulting N1-anion intermediate. diva-portal.org

C-H Functionalization and Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for introducing substituents onto the benzene portion of the indazole ring. nih.gov This involves the reaction of a halogenated indazole or an indazole boronic acid with a suitable coupling partner. For example, intermediates for synthesis can be prepared through Suzuki coupling between (1H-indazol-6-yl)boronic acid and various halides. nih.gov This allows for the introduction of aryl or heterocyclic groups at specific positions.

Halogenation: The indazole ring can be halogenated to provide intermediates for further functionalization. For example, regioselective bromination of the indazole core can be accomplished using reagents like N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid. nih.gov The position of halogenation depends on the existing substituents and reaction conditions.

Introduction of Amino Groups: The 3-aminoindazole scaffold is a key structural motif. It can be synthesized through various methods, including the cyclization of 2-nitrobenzonitriles with hydrazine (B178648) or through transition metal-catalyzed reactions involving 2-bromobenzonitriles. nih.gov

The table below illustrates examples of substituted indazole derivatives.

Compound NameBase StructureSubstituent(s)Position of SubstitutionReference
7-Bromo-4-chloro-1H-indazol-3-amine1H-Indazole7-Bromo, 4-Chloro, 3-AminoC7, C4, C3 nih.gov
1-Pentyl-1H-indazole-3-carboxylic acid1H-Indazole-3-carboxylic acidPentylN1 diva-portal.org
6-(Pyridin-3-yl)-1H-indazole1H-IndazolePyridin-3-ylC6 nih.gov

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle for derivatization, primarily through esterification and amidation reactions. These transformations can significantly alter the compound's polarity, solubility, and interaction with biological targets.

Esterification involves the reaction of the carboxylic acid with an alcohol, typically in the presence of an acid catalyst, to form an ester. This is a standard transformation in organic synthesis. For example, methyl esters of related indazole propanoic acids have been synthesized and are used as intermediates or final compounds. chemicalbook.com

Amidation is the formation of an amide bond by reacting the carboxylic acid with an amine. This reaction often requires the activation of the carboxylic acid. nih.gov Common methods for amidation include:

Coupling Reagents: Reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium salts (e.g., BOP, PyBOP) are used to activate the carboxylic acid, facilitating its reaction with an amine.

Acyl Halide Formation: The carboxylic acid can be converted to a more reactive acyl chloride or acyl fluoride (B91410), which then readily reacts with an amine. A one-pot method using 2-pyridinesulfonyl fluoride has been reported for the synthesis of amides from carboxylic acids under mild conditions. nih.gov

Direct Thermal or Base-Catalyzed Amidation: In some cases, direct reaction between the carboxylic acid and an amine at elevated temperatures or with a base catalyst can yield the corresponding amide.

A study on the synthesis of 1H-indazole-3-carboxamides demonstrated the straightforward coupling of 1H-indazole-3-carboxylic acid with a variety of substituted aryl and aliphatic amines to produce a library of amide derivatives in good yields. researchgate.net

The following table presents examples of ester and amide derivatives.

Derivative TypeReactantsResulting Compound ClassReference
EsterificationThis compound + Alcohol (e.g., Methanol)Propanoic acid methyl ester chemicalbook.com
Amidation1H-Indazole-3-carboxylic acid + Amine (Aryl or Aliphatic)1H-Indazole-3-carboxamide researchgate.net
Amidation/EsterificationCarboxylic Acid + Amine/Alcohol with 2-pyridinesulfonyl fluorideAmide or Ester nih.gov

Side Chain Substitutions on the Propanoic Acid Backbone

Modifications to the propanoic acid side chain of this compound can introduce new functionalities and chiral centers, further expanding the structural diversity of this scaffold. nih.gov

Key strategies for side-chain substitution include:

Alpha-Substitution: The carbon atom alpha to the carboxylic acid group is a primary target for functionalization.

Alpha-amination: The introduction of an amino group at the alpha-position leads to the formation of α-amino acid derivatives. For instance, (R)-2-Amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid is an example of such a modification, introducing a chiral center and an amino group onto the propanoic acid backbone. bldpharm.com

Modifications to the Linker: The connection between the indazole ring and the propanoic acid moiety can be altered. While the parent compound has a direct C-C bond, related structures feature an ether linkage, such as in 2-(1H-indazol-6-yloxy)propanoic acid. uni.lu This changes the geometry and flexibility of the side chain.

Introduction of Hydroxy or Alkoxy Groups: Synthetic strategies have been developed for related indazole acetic acids to introduce hydroxy and alkoxy groups onto the side chain, suggesting that similar transformations could be applied to the propanoic acid backbone. whiterose.ac.uk

This table summarizes examples of side-chain substitutions.

Compound NameBase StructureModificationPosition of SubstitutionReference
(R)-2-Amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid3-(1H-indazol-5-yl)propanoic acidAmino groupα-carbon bldpharm.com
2-(1H-indazol-6-yloxy)propanoic acidPropanoic acidIndazol-6-yloxy linkerC2 of propanoic acid uni.lu

Spectroscopic and Analytical Characterization for Structural Elucidation of Indazole Propanoic Acid Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of indazole propanoic acid derivatives. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. nih.govresearchgate.net

In the ¹H NMR spectrum of indazole-containing compounds, the protons on the aromatic rings typically appear as signals in the range of 6.8 to 8.9 ppm. mdpi.com For instance, in a study of 1-butyl-N-(m-tolyl)-1H-indazole-3-carboxamide, the proton on the indazole ring at position 3 showed a signal at 8.23 ppm. nih.gov The protons of the propanoic acid moiety would exhibit characteristic shifts. For example, the methine proton (α-carbon) would likely appear as a quartet, and the methyl protons (β-carbon) as a doublet, with their exact chemical shifts influenced by the electronic environment. docbrown.info

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. In indazole derivatives, the carbon atoms of the indazole ring typically resonate in the aromatic region of the spectrum. nih.gov For propanoic acid itself, the carboxyl carbon shows a signal at around 180 ppm, the α-carbon at approximately 27 ppm, and the β-carbon at about 9 ppm. docbrown.infochemicalbook.com The specific shifts for 2-(1H-indazol-7-yl)propanoic acid would be influenced by the substitution pattern on the indazole ring.

A comprehensive analysis of both ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and integration, allows for the unambiguous assignment of all protons and carbons, thus confirming the molecular structure. nih.gov

Table 1: Representative NMR Data for Indazole Propanoic Acid Analogs

CompoundNucleusChemical Shift (δ) ppm
1-Butyl-N-(m-tolyl)-1H-indazole-3-carboxamide¹H10.07 (s, 1H), 8.23 (d, J = 8.00 Hz, 1H), 7.81 (d, J = 8.40 Hz, 1H), 7.76 (s, 1H), 7.67 (d, J = 8.00 Hz, 1H), 7.49 (t, J = 8.00 Hz, 1H), 7.32 (t, J = 7.60 Hz, 1H), 7.23 (t, J = 8.00 Hz, 1H), 6.92 (d, J = 7.60 Hz, 1H), 4.54 (t, J = 7.20 Hz, 2H), 2.33 (s, 3H), 1.91 (q, J = 7.20 Hz, 2H), 1.30 (q, J = 7.60 Hz, 2H), 0.91 (t, J = 7.20 Hz, 3H)
1-Butyl-N-(4-nitrophenyl)-1H-indazole-3-carbohydrazide¹³C162.31, 155.67, 140.87, 138.40, 135.72, 127.21, 126.41, 123.15, 122.96, 121.89, 111.11, 111.02, 49.08, 31.91, 19.92, 14.02

Data sourced from studies on related indazole derivatives. nih.gov

Mass Spectrometry (MS) in Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. researchgate.netnih.gov For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₁₀H₁₀N₂O₂. mdpi.com

Electron ionization (EI) mass spectrometry of propanoic acid typically shows a molecular ion peak [M]⁺ and characteristic fragment ions. docbrown.info The fragmentation of indazole-containing compounds often involves the cleavage of the side chain and the stable indazole ring. For example, in the mass spectrum of (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid, a base peak corresponding to the indazole fragment after decarboxylation is observed. Another prominent ion is the 7-methylindazole radical cation. These fragmentation patterns provide valuable clues for identifying the core structure and substituents.

Liquid chromatography coupled with mass spectrometry (LC-MS) is particularly useful for analyzing complex mixtures and can be used to identify and quantify indazole derivatives in various matrices. nih.govresearchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound

Ion TypePredicted m/zPossible Fragment
[M+H]⁺191.0764Molecular Ion
[M+Na]⁺213.0583Sodium Adduct
[M-H]⁻189.0618Deprotonated Molecular Ion
[M-COOH]⁺145.0655Loss of Carboxylic Acid Group
[Indazole ring]⁺117.0451Indazole Fragment

Predicted values based on the molecular formula and common fragmentation patterns of related compounds. uni.lu

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. rsc.org The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The N-H stretching vibration of the indazole ring would likely be observed as a medium to weak band in the range of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. researchgate.netnist.gov

The presence and position of these characteristic bands in the IR spectrum provide strong evidence for the presence of the indazole and propanoic acid moieties within the molecule.

Table 3: Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretch, broad2500 - 3300
Carboxylic Acid C=OStretch, strong1700 - 1725
Indazole N-HStretch3200 - 3500
Aromatic C-HStretch> 3000
Aromatic C=CStretch1450 - 1600

Expected ranges are based on standard IR correlation tables and data from similar compounds. researchgate.netnist.gov

Chiral Chromatography (HPLC) and Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the α-carbon of the propanoic acid side chain, it can exist as a pair of enantiomers. The separation and characterization of these enantiomers are crucial, as they often exhibit different biological activities.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely used method for separating enantiomers. nih.gov The choice of the chiral column and mobile phase is critical for achieving successful separation. By comparing the retention times of the sample with those of known enantiomeric standards, the enantiomeric purity of a given sample can be determined.

Circular Dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Enantiomers will produce mirror-image CD spectra. This technique can be used to determine the absolute configuration of a chiral molecule by comparing its experimental CD spectrum with that predicted by theoretical calculations or with the spectra of known compounds. nih.gov The combination of chiral HPLC and CD spectroscopy provides a comprehensive assessment of the enantiomeric composition and absolute stereochemistry of chiral indazole propanoic acid compounds.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

The crystal structure of a related compound, 1H-indazole-3-carboxylic acid, has been reported, revealing the planar nature of the indazole ring system. iucr.org Similar structural features would be expected for this compound. Furthermore, X-ray crystallography can provide insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. This information is valuable for understanding the solid-state properties of the compound.

Computational Chemistry and Molecular Modeling Studies of Indazole Propanoic Acids

Ligand-Protein Docking Simulations for Predicting Biological Target Interactions

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

In a hypothetical docking study of 2-(1H-indazol-7-yl)propanoic acid , the first step would be to identify potential protein targets. Based on the activities of structurally related indazole derivatives, which have been investigated as inhibitors of enzymes like 3-phosphoinositide-dependent protein kinase-1 (PDK1), one might select such a kinase as a target. The process would involve:

Preparation of the Ligand and Protein Structures: The 3D structure of This compound would be generated and energy-minimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Binding Site Definition: The active site of the enzyme, where the natural substrate binds, would be defined as the docking region.

Docking Algorithm Execution: A docking program (e.g., AutoDock, GOLD, Glide) would be used to systematically sample different conformations of the ligand within the binding site and score them based on how well they fit.

The results would be a set of predicted binding poses, ranked by a scoring function. Analysis of the best-ranked pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the active site. For instance, the indazole ring could form hydrogen bonds with backbone atoms of the hinge region in a kinase, a common binding motif for kinase inhibitors.

Table 1: Hypothetical Key Interactions for this compound in a Kinase Binding Site

Interacting Group of LigandPotential Interacting Residue (Example)Type of Interaction
Indazole NHGlutamic Acid (Glu)Hydrogen Bond Donor
Indazole N2Valine (Val) backbone NHHydrogen Bond Acceptor
Propanoic Acid C=OLysine (Lys)Hydrogen Bond Acceptor
Propanoic Acid OHAspartic Acid (Asp)Hydrogen Bond Donor/Acceptor
Indazole RingPhenylalanine (Phe)π-π Stacking

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a more dynamic and realistic picture of the binding by simulating the movements of atoms and molecules in a system.

An MD simulation of the This compound -protein complex would involve placing the docked structure in a simulated aqueous environment and calculating the forces between atoms over a set period (typically nanoseconds to microseconds). Key analyses from the simulation trajectory include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose. A stable RMSD for the ligand suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid. High fluctuations in the binding site might indicate an unstable interaction.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in the docking pose throughout the simulation.

These simulations would validate the docking results, providing confidence in the predicted binding mode and the stability of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

To build a QSAR model for indazole propanoic acids, a dataset of structurally related compounds with their measured biological activities (e.g., IC₅₀ values) would be required. For each compound, a set of molecular descriptors would be calculated, which are numerical representations of their physicochemical properties.

Table 2: Examples of Molecular Descriptors for QSAR Modeling

Descriptor ClassExample Descriptors
2D DescriptorsMolecular Weight, LogP, Number of Hydrogen Bond Donors/Acceptors
3D DescriptorsMolecular Surface Area, Molecular Volume, Dipole Moment
Electronic DescriptorsHOMO/LUMO energies, Mulliken Charges

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation would be derived that correlates the descriptors with the activity. This model could then be used to predict the activity of This compound and to suggest modifications to its structure (e.g., adding substituents to the indazole ring) that might enhance its biological activity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and properties of molecules. For This compound , DFT calculations could provide valuable insights into:

Optimized Geometry: Predicting the most stable 3D conformation of the molecule, including bond lengths and angles.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

Electrostatic Potential (ESP) Map: Visualizing the charge distribution on the molecule's surface, which can help in identifying regions prone to electrophilic or nucleophilic attack and in understanding intermolecular interactions.

Spectroscopic Properties: Simulating vibrational frequencies to compare with experimental infrared (IR) spectra, aiding in structural confirmation.

These calculations provide a fundamental understanding of the molecule's intrinsic properties, which can complement the findings from docking and MD simulations.

Fragment-Based Design and Scaffold Hopping Approaches in silico

Fragment-based drug design (FBDD) and scaffold hopping are computational strategies for discovering novel lead compounds.

Fragment-Based Design: This approach would involve identifying small molecular fragments that bind to specific subpockets of the target protein's active site. Computationally, one could screen a library of fragments against the target. Fragments that bind could then be computationally linked or grown to create a larger, more potent molecule. For instance, the indazole core of This compound could be considered a starting fragment.

Scaffold Hopping: This technique aims to identify new molecular scaffolds that are structurally different from a known active compound but retain its key binding features (pharmacophore). Starting with the indazole propanoic acid scaffold, computational methods could search for other core structures that can present the same key interacting groups in a similar spatial arrangement. This is a powerful strategy for discovering novel chemotypes with potentially improved properties.

Preclinical Investigations of Biological Target Interactions and Pathway Modulation by Indazole Propanoic Acids

Enzyme Inhibition and Activation Studies

Indazole propanoic acids have been the subject of extensive research to evaluate their inhibitory or activating effects on a range of enzymes implicated in various diseases. These studies are crucial for understanding the specific molecular interactions that drive the therapeutic potential of these compounds. Key enzymes that have been investigated include Cytosolic Phospholipase A2α (cPLA2α), Phosphodiesterase 10A (PDE10A), Phosphoinositide-Dependent Kinase-1 (PDK1), and Cyclooxygenase-2 (COX-2).

Cytosolic Phospholipase A2α (cPLA2α)

cPLA2α is a critical enzyme in the inflammatory process, responsible for the release of arachidonic acid, a precursor to pro-inflammatory mediators. nih.gov Inhibition of cPLA2α is therefore a key strategy for developing novel anti-inflammatory drugs. Research has shown that certain indazole derivatives are potent inhibitors of this enzyme. For instance, indazole-5-carboxylic acids have been identified as dual inhibitors of both cPLA2α and fatty acid amide hydrolase (FAAH). nih.gov The carboxylic acid functionality of these compounds is particularly important for their inhibitory activity against both enzymes. nih.gov

Phosphodiesterase 10A (PDE10A)

PDE10A is highly expressed in the brain and is a key regulator of cyclic nucleotide signaling, which is essential for various neurological functions. nih.gov As such, inhibitors of PDE10A are being investigated as potential treatments for neurological and psychiatric disorders, including schizophrenia. nih.gov Structure-based drug design has led to the development of highly potent and selective PDE10A inhibitors, with some candidates advancing to clinical trials. nih.gov

Phosphoinositide-Dependent Kinase-1 (PDK1)

PDK1 is a central kinase in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer. nih.gov This makes PDK1 an attractive target for anticancer drug development. nih.gov Several indazole derivatives have been developed as potent and selective inhibitors of PDK1. nih.gov For example, GSK2334470 is a highly selective PDK1 inhibitor that has been instrumental in understanding the role of PDK1 in this critical signaling pathway. nih.gov

Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme that plays a key role in inflammation and pain by converting arachidonic acid into prostaglandins. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target COX enzymes. nih.gov The development of selective COX-2 inhibitors has been a major focus of research to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov

Table 1: Enzyme Inhibition by Indazole Propanoic Acid Derivatives

Enzyme Compound Class Key Findings
cPLA2α Indazole-5-carboxylic acids Dual inhibition of cPLA2α and FAAH. Carboxylic acid group is crucial for activity. nih.gov
PDE10A Various indazole derivatives Potent and selective inhibition. Potential for treating neurological disorders. nih.gov
PDK1 Pyrimidinyl-indazole derivatives Highly selective inhibition (e.g., GSK2334470). nih.gov Potential as anticancer agents. nih.gov

Receptor Binding and Modulation Assays

The interaction of indazole propanoic acids with specific receptors is another important aspect of their pharmacological profile. These interactions can either block or activate receptor signaling, leading to a variety of physiological effects. Key receptors that have been studied in this context include Calcitonin Gene-Related Peptide (CGRP) receptors and glutamate (B1630785) receptors.

Calcitonin Gene-Related Peptide (CGRP) Receptors

CGRP is a neuropeptide that plays a significant role in the pathophysiology of migraine. nih.govnih.gov Its receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). nih.govguidetopharmacology.org Antagonists of the CGRP receptor have emerged as a major breakthrough in the treatment of migraine. nih.gov Several small-molecule CGRP receptor antagonists, known as "gepants," have been developed and approved for clinical use. guidetopharmacology.org

Glutamate Receptors

Glutamate receptors are the most abundant excitatory neurotransmitter receptors in the central nervous system and are involved in numerous physiological processes, including learning and memory. Dysregulation of glutamate signaling has been implicated in a wide range of neurological and psychiatric disorders. While specific data on the direct interaction of "2-(1H-indazol-7-yl)propanoic acid" with glutamate receptors is limited in the provided search results, the broader class of indazole derivatives is being explored for its potential to modulate various CNS targets.

Cellular Pathway Modulation in vitro

The effects of indazole propanoic acids at the cellular level are a direct consequence of their interactions with enzymes and receptors. In vitro studies have provided valuable insights into how these compounds modulate key cellular pathways, including those involved in synaptic plasticity, neurotransmitter signaling, and cell proliferation.

Influence on Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. The modulation of enzymes like PDE10A, which are involved in neuronal signaling, suggests that indazole derivatives could have a significant impact on synaptic plasticity. By regulating cyclic nucleotide levels, these compounds can influence downstream signaling cascades that are critical for synaptic function.

Serotonin (B10506) and Norepinephrine (B1679862) Pathways in Animal Models

Dual inhibitors of serotonin and norepinephrine reuptake are effective treatments for depression and other mood disorders. nih.gov Research has led to the discovery of novel classes of dual-acting inhibitors, such as 3-(1H-indol-1-yl)-3-arylpropan-1-amines, which have shown promise in preclinical studies. nih.gov

Cell Proliferation Mechanisms

The PI3K/AKT pathway, in which PDK1 plays a crucial role, is a major driver of cell proliferation and survival. nih.gov By inhibiting PDK1, indazole derivatives can effectively block this pathway, leading to a reduction in cell proliferation and the induction of apoptosis. nih.gov This mechanism is particularly relevant to the development of anticancer therapies. nih.gov

Specific Protein Phosphorylation

The phosphorylation of proteins is a key mechanism for regulating their activity and function. PDK1, for example, is a kinase that phosphorylates and activates other kinases in the PI3K/AKT pathway. nih.govnih.gov By inhibiting PDK1, indazole derivatives can prevent the phosphorylation of its downstream targets, thereby disrupting the signaling cascade. nih.gov

Anti-inflammatory Mechanism Research

The anti-inflammatory properties of indazole propanoic acids are well-documented and are a major focus of research. These effects are mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes and signaling pathways.

Inhibition of MCP-1/CCL2 Promoter Activation

Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2, is a chemokine that plays a critical role in the recruitment of monocytes to sites of inflammation. nih.govnih.gov The expression of the MCP-1 gene is regulated by various transcription factors, including NF-κB and AP-1. nih.gov Inhibition of MCP-1 production is a key mechanism for the anti-inflammatory effects of certain compounds. For example, the HIV-1 Tat protein has been shown to induce MCP-1 expression in astrocytes, and this induction can be blocked by inhibitors of cyclin-dependent kinase 9 (cdk9). nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
GSK2334470
3-(1H-indol-1-yl)-3-arylpropan-1-amines
Arachidonic acid
Prostaglandins
Serotonin
Norepinephrine

Structure Activity Relationship Sar Studies in Target Identification and Optimization of Indazole Propanoic Acids

Correlating Structural Modifications with Binding Affinity to Biological Targets

The binding affinity of indazole propanoic acid derivatives to their biological targets is highly sensitive to structural modifications of the indazole core, the propanoic acid side chain, and various substituent groups. SAR analyses have demonstrated that the 1H-indazole scaffold serves as a crucial pharmacophore for potent inhibitory activity against targets like indoleamine 2,3-dioxygenase 1 (IDO1). The interaction of the 1H-indazole motif with the target's active site, often involving hydrophobic pockets, is a key determinant of binding affinity.

Systematic modifications of the indazole ring and its substituents have been shown to significantly impact potency. For instance, in the development of inhibitors for bacterial peptidoglycan synthesis, specifically targeting glutamate (B1630785) racemase, a series of indazole derivatives were synthesized and evaluated. The substitution pattern on the indazole ring played a critical role in their inhibitory activity.

Research into indazole-3-carboxamides as blockers of the calcium-release activated calcium (CRAC) channel revealed that the specific regiochemistry of the amide linker is crucial for activity. While the indazole-3-carboxamide derivative (12d) actively inhibited calcium influx with sub-micromolar efficacy, its corresponding reverse amide isomer (9c) was found to be inactive. This highlights the stringent structural requirements for effective binding and modulation of the target.

Similarly, in the pursuit of G-protein coupled receptor 40 (GPR40) agonists, a series of indole-5-propanoic acid compounds, structurally related to indazole propanoic acids, were synthesized. The variation of substituents on the indole (B1671886) ring led to the identification of compounds with EC₅₀ values in the nanomolar range, demonstrating that even subtle changes can dramatically alter binding affinity and agonist activity. For example, compound 8o from this series was identified as a particularly potent GPR40 agonist.

The following table summarizes the inhibitory activity of selected indazole derivatives against M. tuberculosis glutamate racemase, illustrating the impact of different substituents on their potency.

CompoundR GroupIC₅₀ (µM)
4 4-nitrophenyl>25
11 Benzo[d]thiazol-2-yl6.32 ± 0.35
22 6.11 ± 0.51

Note: The structure for compound 22's R group was not specified in the source material.

These findings collectively underscore the importance of systematic structural modification in optimizing the binding affinity of indazole propanoic acids for their respective biological targets.

Elucidating Key Pharmacophoric Features for Receptor/Enzyme Recognition and Interaction

A pharmacophore model describes the essential spatial arrangement of molecular features necessary for biological activity. For indazole-containing derivatives, several key pharmacophoric features have been identified that govern their recognition and interaction with receptors and enzymes. These typically include a combination of hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

The indazole ring itself is a primary pharmacophoric element. It often engages in aromatic or hydrophobic interactions within the binding site of a target protein. Docking models have shown that the 1H-indazole motif can interact effectively with hydrophobic pockets and, in the case of metalloenzymes like IDO1, with the ferrous ion in the heme group. This establishes the 1H-indazole structure as a novel and potent key pharmacophore.

The carboxylic acid group of the propanoic acid side chain is another critical feature, often acting as a hydrogen bond acceptor or a negatively charged group that can interact with positively charged residues (like arginine or lysine) or metal ions in the active site.

Pharmacophore modeling of indazole analogs has helped to define the crucial interactions. For instance, in the development of lipoxygenase inhibitors, a pharmacophore model was generated using solved soybean lipoxygenase structures as a template. This model guided the design of N-substituted pyrroles conjugated with 5- or 6-indazole moieties, connected by a carboxamide linker, leading to the discovery of potent inhibitors. The key features identified in such models often include:

Hydrogen Bond Acceptors (HBA): Typically nitrogen atoms in the indazole ring or the carbonyl oxygen of the propanoic acid.

Hydrogen Bond Donors (HBD): The N-H group of the indazole ring.

Hydrophobic (HY) / Aromatic (AR) Regions: The fused benzene (B151609) ring of the indazole scaffold and other aromatic substituents.

Impact of Stereochemistry on Biological Recognition and Modulatory Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biomolecules like receptors and enzymes are themselves chiral. The compound 2-(1H-indazol-7-yl)propanoic acid possesses a chiral center at the second carbon atom of the propanoic acid side chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(1H-indazol-7-yl)propanoic acid and (S)-2-(1H-indazol-7-yl)propanoic acid.

The three-dimensional arrangement of atoms around this chiral center can profoundly affect how the molecule interacts with its biological target. Often, only one enantiomer (the eutomer) will bind with high affinity and elicit the desired biological response, while the other enantiomer (the distomer) may be significantly less active, inactive, or even mediate a different, sometimes undesirable, effect. This difference in activity arises because the precise spatial orientation of the substituent groups—the indazole ring, the carboxylic acid, the methyl group, and the hydrogen atom—is critical for optimal interaction with the specific amino acid residues in the target's binding site.

Studies on various chiral compounds have consistently demonstrated that stereochemistry can lead to significant differences in biological activity. For example, research on nature-inspired antimalarial compounds showed that only isomers with a specific stereochemistry, (5S, αS), displayed significant activity, suggesting that their uptake and target binding are stereoselective processes. While one enantiomer might fit perfectly into a binding pocket, its mirror image may be sterically hindered from achieving the same optimal orientation.

Therefore, for this compound and its derivatives, the biological recognition and subsequent modulatory activity are expected to be stereospecific. The development of these compounds as therapeutic agents would necessitate the synthesis and evaluation of individual enantiomers to identify the more potent and selective isomer and to understand the complete pharmacological profile.

Applications in Chemical Biology and As Research Probes

Utilization of Indazole Propanoic Acids as Tools for Investigating Biological Mechanisms and Pathways

Indazole propanoic acids and their derivatives have become instrumental in the investigation of various biological mechanisms, most notably in the realm of signal transduction. The indazole nucleus acts as a "privileged scaffold," meaning it can bind to multiple biological targets with high affinity, making it a valuable starting point for developing chemical probes. researchgate.netnih.gov Researchers have extensively utilized these compounds to explore the function and pathological role of protein kinases, a large family of enzymes that regulate a majority of cellular pathways.

The primary application of these molecules has been as inhibitors to dissect kinase signaling cascades. By selectively blocking the activity of a specific kinase with an indazole-based inhibitor, researchers can observe the downstream consequences, thereby elucidating the kinase's role in a given pathway. This approach has been crucial in cancer research, where kinases are often dysregulated.

Key Research Findings:

Kinase Inhibition: A multitude of studies have reported the synthesis and evaluation of indazole derivatives as potent kinase inhibitors. These compounds have been tailored to target a wide array of kinases, including:

AXL Kinase: A receptor tyrosine kinase implicated in cancer progression and drug resistance. A fragment-based lead discovery approach identified an indazole hit, which was optimized to yield potent inhibitors. nih.gov

Tpl2 (MAP3K8) Kinase: A key regulator of inflammatory responses. High-throughput screening identified an indazole compound with micromolar activity, which was subsequently modified at the C3 and C5 positions to enhance potency. nih.gov

Protein Kinase CK2: A serine/threonine kinase involved in cell growth and proliferation. 3-aryl-indazole 5- and 7-carboxylic acids have been identified as novel inhibitors of CK2, demonstrating the importance of the carboxyl group for activity. researchgate.net

Other Kinases: The indazole scaffold has been successfully employed to create inhibitors for numerous other kinases, including Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and Extracellular signal-Regulated Kinase (ERK1/2), highlighting its versatility in probing different signaling pathways. nih.gov

Antimicrobial Mechanisms: Beyond kinase inhibition, indazole compounds have been used to investigate other therapeutic targets. For instance, an indazole sulphonamide chemotype was identified as a promising inhibitor of β-ketoacyl-ACP synthase I (KasA) in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This provides a tool to study the crucial mycolic acid biosynthesis pathway, which is essential for the bacterial cell wall.

The table below summarizes representative indazole derivatives and their applications in studying biological targets.

Compound Class/ExampleBiological Target(s)Application in Mechanistic Studies
3-Aryl-indazole-7-carboxylic acidsProtein Kinase CK2Used to probe the role of CK2 in cell proliferation and survival pathways; demonstrated the key role of the carboxyl group in binding. researchgate.net
Indazole-based AXL inhibitorsAXL Receptor Tyrosine KinaseTools for studying AXL-mediated cancer cell proliferation, survival, and acquired drug resistance. nih.gov
Indazole sulphonamide (e.g., JSF-3285)KasA Synthase (M. tb)Investigating the mechanism of mycolic acid biosynthesis, a key pathway for the survival of the tuberculosis pathogen.
Indazole C5-modified derivativesTpl2 Kinase (MAP3K8)Probing the inflammatory signaling cascade by inhibiting a key upstream kinase in the p-Erk pathway. nih.gov

Development of Labeled or Tagged Analogs for Biochemical Assays and Imaging Studies

To further enhance their utility as research tools, indazole derivatives are often developed into labeled or tagged analogs. These modifications allow for direct visualization in imaging studies or quantification in biochemical assays, providing deeper insights into their interactions with biological systems.

The development of such probes generally follows two strategies: direct labeling of the indazole compound or the use of labeled reagents in assays involving the unlabeled compound.

Direct Labeling for Imaging: A powerful application of labeled analogs is in molecular imaging techniques like Positron Emission Tomography (PET). PET imaging allows for the non-invasive, real-time visualization and quantification of biological processes at the molecular level. For this purpose, a potent and selective inhibitor is chemically modified to incorporate a positron-emitting radioisotope, such as Fluorine-18 (¹⁸F).

Example: A series of (aza)indazole-based compounds were developed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in neuroinflammation. The lead candidate, 4-[3-(4-fluorophenyl)indazol-2-yl]benzenesulfonamide, was successfully radiolabeled with ¹⁸F. researchgate.net This ¹⁸F-labeled indazole derivative serves as a PET tracer to image and quantify COX-2 expression in the brain, providing a valuable tool for studying neuroinflammatory conditions. researchgate.net

Use in Biochemical Assays: Biochemical assays are fundamental for characterizing the potency and selectivity of new compounds. While the indazole derivative itself may not be labeled, these assays rely on other labeled components to generate a measurable signal.

Competition Binding Assays: This method is used to determine the binding affinity of a compound for a specific receptor. It involves competing the unlabeled test compound (the indazole analog) against a known radiolabeled ligand for the same binding site. For example, to characterize the affinity of novel indazole analogs for the serotonin (B10506) 5-HT₂ₐ receptor, a competition binding experiment was performed using the radiolabeled ligand ¹²⁵IDOI. acs.orgnih.gov The ability of the indazole compound to displace the radioligand provides a measure of its binding potency (IC₅₀). acs.org

Luminescent Kinase Assays: To measure kinase inhibition, assays like the Kinase-Glo® luminescent assay are frequently used. This assay quantifies the amount of ATP remaining in solution after a kinase reaction. The indazole inhibitor is incubated with the kinase and its substrate, and the remaining ATP is then used by a luciferase enzyme to produce light. The amount of light is inversely proportional to the kinase activity, allowing for precise determination of the inhibitor's potency. This technique was used to identify novel indazole-based inhibitors of protein kinase CK2. researchgate.net

Contributions to the Understanding of Indazole-Based Bioactive Scaffolds and Chemical Space Exploration

The extensive research into compounds like 2-(1H-indazol-7-yl)propanoic acid and its relatives has significantly contributed to the broader understanding of the indazole core as a bioactive scaffold. This knowledge is crucial for chemical space exploration—a systematic effort to navigate the vast number of possible chemical structures to find novel molecules with desired biological properties.

The indazole ring is considered a superior bioisostere for other aromatic systems like indoles or phenols, often conferring improved properties such as metabolic stability and oral bioavailability. acs.org This has made it a popular starting point in drug discovery campaigns.

Key Contributions:

Fragment-Based Lead Discovery (FBLD): This approach involves screening small chemical fragments, like the indazole nucleus itself, to identify those that bind weakly to a biological target. These initial "hits" are then grown or combined to produce a more potent lead compound. An FBLD campaign successfully identified an indazole fragment that binds to AXL kinase, which was then optimized into a potent inhibitor, demonstrating the value of the core scaffold as a foundational building block. nih.gov

Structure-Activity Relationship (SAR) Studies: The development of large libraries of indazole derivatives has allowed for extensive SAR studies. By systematically modifying different positions on the indazole ring (e.g., with a propanoic acid group at position 7, or other substitutions at C3, C5, or N1) and observing the effect on biological activity, researchers have built a detailed map of how chemical structure relates to function. nih.govnih.gov For example, studies on Tpl2 inhibitors revealed the importance of modifications at the C3 and C5 positions for potency. nih.gov This knowledge guides the rational design of future compounds with improved efficacy and selectivity.

Guided Chemical Space Exploration: The structural information gained from X-ray crystallography of indazole inhibitors bound to their target proteins provides a detailed roadmap for further optimization. nih.gov This structure-guided design allows medicinal chemists to explore the relevant chemical space more efficiently, focusing on modifications that are most likely to enhance binding affinity and selectivity, rather than relying on random screening. nih.gov This targeted approach accelerates the discovery of new and improved research probes and potential drug candidates.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 2-(1H-indazol-7-yl)propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically begins with indazole derivatives and propanoic acid precursors. Key steps include coupling reactions (e.g., esterification, nucleophilic substitution) under controlled conditions. For example:

  • Starting Materials : Indazole derivatives (e.g., 7-substituted indazoles) and α-halopropanoic acids .
  • Reagents : Strong bases (e.g., NaH) for deprotonation, coupling agents (e.g., DCC), and acids for hydrolysis .
  • Optimization : Reaction temperature (often 0–60°C) and inert atmospheres (N₂/Ar) prevent side reactions. Yields improve with slow addition of reagents and stoichiometric control .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

TechniqueKey ParametersObserved Data
¹H/¹³C NMR Chemical shifts, coupling constantsIndazole aromatic protons (δ 7.2–8.5 ppm), propanoic acid protons (δ 2.5–3.5 ppm)
HRMS High-resolution mass accuracyExact mass confirmation (e.g., [M+H]⁺ calculated vs. experimental)
IR Spectroscopy Functional group vibrationsCarboxylic acid O-H stretch (~2500–3300 cm⁻¹), C=O (~1700 cm⁻¹)

Advanced Research Questions

Q. How can researchers optimize the purification of this compound to achieve >95% purity for biological assays?

  • Methodological Answer :

  • Step 1 : Post-synthesis, adjust the reaction mixture to pH 14 (using NaOH) to solubilize the compound, followed by washing with ethyl acetate to remove non-polar impurities .
  • Step 2 : Acidify the aqueous layer to pH 1–2 (HCl) to precipitate the compound. Centrifuge and wash with cold water to eliminate residual salts .
  • Step 3 : Recrystallize using a polar aprotic solvent (e.g., DMF/water mixture) to enhance crystalline purity. Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) .

Q. What methodologies are employed to investigate the biological activity of this compound, particularly its enzyme inhibition potential?

  • Methodological Answer :

  • Enzyme Assays : Use fluorometric or colorimetric assays (e.g., NADH-coupled reactions) to measure inhibition of target enzymes (e.g., kinases, cyclooxygenases). IC₅₀ values are calculated using dose-response curves .
  • Structural Analysis : Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzyme active sites. Validate with site-directed mutagenesis to identify critical residues .
  • Cell-Based Studies : Test anti-inflammatory activity via LPS-induced cytokine (IL-6, TNF-α) suppression in macrophages, comparing potency to known inhibitors (e.g., ibuprofen) .

Q. How should contradictory data regarding the biological efficacy of this compound be resolved?

  • Methodological Answer :

  • Dose-Response Analysis : Replicate studies across multiple concentrations to identify non-linear effects (e.g., hormesis) or off-target interactions .
  • Structural Analogs : Synthesize derivatives (e.g., methyl ester or amide variants) to isolate the pharmacophore responsible for activity .
  • Metabolic Stability : Assess compound stability in liver microsomes to rule out rapid degradation as a cause of variable efficacy .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported solubility profiles of this compound?

  • Methodological Answer :

  • Solvent Screening : Test solubility in buffered solutions (pH 1–14) and organic solvents (DMSO, ethanol) using nephelometry or UV-Vis spectroscopy .
  • Temperature Dependence : Measure solubility at 25°C vs. 37°C to identify thermal effects. Note that protonation states (carboxylic acid vs. carboxylate) significantly alter aqueous solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.